molecular formula C23H27N5O3 B2431677 3-Tert-butyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2320210-20-4

3-Tert-butyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridazine

Cat. No.: B2431677
CAS No.: 2320210-20-4
M. Wt: 421.501
InChI Key: LSMRBLRWWBVGAF-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridazine: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, a pyridazine moiety, and an oxazole ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridazine involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridazine moiety, and the construction of the oxazole ring. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridazine Moiety: This step may involve the use of tert-butylpyridazine derivatives and appropriate coupling reactions.

    Construction of the Oxazole Ring: This can be done through cyclization reactions involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridazine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyridazine moieties, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridazine: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

3-Tert-butyl-6-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridazine: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-23(2,3)20-6-7-21(26-25-20)30-15-16-8-11-28(12-9-16)22(29)18-13-19(31-27-18)17-5-4-10-24-14-17/h4-7,10,13-14,16H,8-9,11-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMRBLRWWBVGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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